molecular formula C16H14ClFN2O2 B5431749 N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide

N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide

Katalognummer B5431749
Molekulargewicht: 320.74 g/mol
InChI-Schlüssel: KCXSOOXJHDEWPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide, also known as ACY-1215 or Rocilinostat, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). It has been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.

Wirkmechanismus

HDAC6 is a member of the histone deacetylase family, which plays a critical role in the regulation of gene expression and protein function. N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide selectively inhibits HDAC6, leading to the accumulation of acetylated proteins, which can affect various cellular processes, including protein degradation, cytoskeleton organization, and autophagy. The inhibition of HDAC6 by this compound has been shown to have anticancer, neuroprotective, and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis. In neurodegenerative diseases, this compound has been shown to enhance autophagy, reduce oxidative stress, and improve cognitive function. In autoimmune diseases, this compound has been shown to reduce inflammation and prevent tissue damage.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide is its selectivity for HDAC6, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and low toxicity. However, one limitation of this compound is its relatively short half-life, which may limit its therapeutic efficacy.

Zukünftige Richtungen

There are several future directions for the research and development of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide. One direction is to investigate the potential combination therapy of this compound with other anticancer agents, such as proteasome inhibitors and immunomodulatory drugs. Another direction is to explore the potential therapeutic benefits of this compound in other diseases, such as cardiovascular diseases and metabolic disorders. In addition, the development of more potent and selective HDAC6 inhibitors may improve the therapeutic efficacy of this compound.

Synthesemethoden

The synthesis of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide involves the reaction of 4-chloro-2-fluoroaniline with ethyl 4-(acetylamino)benzoate in the presence of potassium carbonate and 18-crown-6 to yield this compound. The compound is then purified by column chromatography and recrystallization to obtain a white solid with a purity of over 99%.

Wissenschaftliche Forschungsanwendungen

N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide has been extensively studied in preclinical and clinical trials for its potential therapeutic benefits. It has been shown to inhibit the growth of various cancer cell lines, including multiple myeloma, lymphoma, and leukemia. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease. In addition, this compound has been shown to have anti-inflammatory effects in animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

Eigenschaften

IUPAC Name

N-(4-acetamidophenyl)-2-(4-chloro-2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O2/c1-10(21)19-13-4-6-14(7-5-13)20-16(22)8-11-2-3-12(17)9-15(11)18/h2-7,9H,8H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXSOOXJHDEWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.